3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is a compound that features a unique bicyclic structure with an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent due to its imidazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is the Candida species . This compound has shown potent anti-Candida activity, making it a potential candidate for the treatment of Candida infections .
Mode of Action
The exact mode of action of 3-(1H-imidazol-1-yl)-8-azabicyclo[32It is known that imidazole derivatives can interact with various biological targets and exhibit a broad range of biological activities . They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agents .
Biochemical Pathways
The specific biochemical pathways affected by 3-(1H-imidazol-1-yl)-8-azabicyclo[32It is known that imidazole derivatives can interfere with various biochemical processes in microorganisms, leading to their death .
Result of Action
The result of the action of this compound is the inhibition of the growth of Candida species . This compound has shown potent anti-Candida activity, with a minimum inhibitory concentration (MIC) value of 0.0054 µmol/mL, which is more potent than both fluconazole and miconazole .
Biochemical Analysis
Biochemical Properties
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may act as an inhibitor or modulator of these enzymes, affecting their activity and, consequently, the metabolic pathways they regulate .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The imidazole ring in its structure allows it to form hydrogen bonds and coordinate with metal ions in enzyme active sites, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access, thereby modulating the enzyme’s activity and altering the biochemical pathways it controls .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate enzyme activity without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage control in its application .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes. This compound can affect the metabolic flux of various substrates by inhibiting or modulating the activity of these enzymes. Additionally, it interacts with cofactors such as NADPH, which are essential for the enzymatic reactions mediated by cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and other biomolecules involved in gene expression and metabolic regulation. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride typically involves the formation of the imidazole ring followed by the construction of the bicyclic structure. One common method includes the use of Mannich reaction, where an imidazole derivative is reacted with formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Miconazole: Another imidazole derivative used as an antifungal agent.
Fluconazole: A triazole antifungal agent with a similar mechanism of action.
Ketoconazole: An imidazole derivative with broad-spectrum antifungal activity.
Uniqueness
3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its bicyclic structure, which may confer additional stability and specificity in its interactions with biological targets compared to other imidazole derivatives.
Properties
IUPAC Name |
3-imidazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-2-9-6-10(5-8(1)12-9)13-4-3-11-7-13;;/h3-4,7-10,12H,1-2,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUGMTMXMGCZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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